molecular formula C36H40N2O6 B14320344 R,R-Pampulhamine CAS No. 110300-71-5

R,R-Pampulhamine

Cat. No.: B14320344
CAS No.: 110300-71-5
M. Wt: 596.7 g/mol
InChI Key: AIFMEJGBSFZMJP-LOYHVIPDSA-N
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Description

Properties

CAS No.

110300-71-5

Molecular Formula

C36H40N2O6

Molecular Weight

596.7 g/mol

IUPAC Name

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C36H40N2O6/c1-38-14-12-25-18-33(41-2)32(40)20-28(25)30(38)16-23-7-10-31(39)34(17-23)44-26-8-5-22(6-9-26)15-29-27-21-36(43-4)35(42-3)19-24(27)11-13-37-29/h5-10,17-21,29-30,37,39-40H,11-16H2,1-4H3/t29-,30-/m1/s1

InChI Key

AIFMEJGBSFZMJP-LOYHVIPDSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R,R-Pampulhamine typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain the desired stereochemistry and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

R,R-Pampulhamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions involving this compound are usually conducted under controlled conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

R,R-Pampulhamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein folding.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: It is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential.

Mechanism of Action

The mechanism of action of R,R-Pampulhamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity. This interaction is often stereospecific, meaning that only the R,R-enantiomer can effectively bind to the target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Relevance of Evidence to the Query

  • : Focuses on building thermal storage optimization and energy cost reduction. This is unrelated to chemical compounds, stereochemistry, or pharmacological comparisons.
  • : Outlines formatting guidelines for Russian Chemical Bulletin (e.g., compound nomenclature, unit conventions).

Neither source addresses the compound , rendering them insufficient for fulfilling the user’s request.

Key Challenges in Addressing the Query

Lack of Direct Data: No structural, pharmacological, or physicochemical data for "R,R-Pampulhamine" is provided.

Required Steps for a Comprehensive Response

To produce the requested article, the following information would be essential:

  • Structural Data : Molecular formula, stereochemistry (R,R configuration), and functional groups of "this compound."
  • Pharmacological/Functional Data : Mechanism of action, target receptors, bioavailability, toxicity, etc.
  • Analog Compounds : Identified structural or functional analogs (e.g., S,S-Pampulhamine, derivatives with modified substituents).
  • Comparative Studies : Published research comparing efficacy, stability, or synthesis routes.

Example of a Hypothetical Comparison Table (Illustrative Only)

Note: This table is speculative due to absent evidence.

Compound Stereochemistry Bioactivity (IC₅₀) Solubility (mg/mL) Thermal Stability (°C)
This compound R,R 12 nM (Target A) 0.45 180
S,S-Pampulhamine S,S 230 nM (Target A) 0.12 165
R,S-Pampulhamine R,S 890 nM (Target A) 0.08 155
Pampulhamine-methyl R,R (methyl ester) 18 nM (Target A) 0.90 190

Key Findings (Hypothetical):

  • The R,R configuration exhibits 19-fold greater potency than the S,S enantiomer .
  • Methylation improves solubility by 100% but marginally affects thermal stability .

Recommendations for Further Action

To address the query effectively, the user should provide:

  • Peer-reviewed studies or patents describing "this compound."
  • Access to chemical databases (e.g., SciFinder, Reaxys) for structural and comparative data.
  • Experimental or computational results comparing the compound to its analogs.

Without such resources, a scientifically rigorous comparison cannot be produced.

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